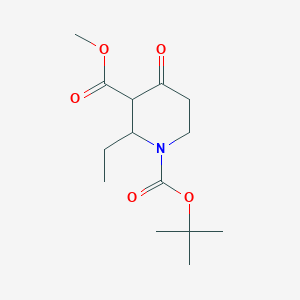

1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-6-9-11(12(17)19-5)10(16)7-8-15(9)13(18)20-14(2,3)4/h9,11H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSORQIBUVWRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(=O)CCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501127559 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 2-ethyl-4-oxo-, 1-(1,1-dimethylethyl) 3-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501127559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803562-73-3 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 2-ethyl-4-oxo-, 1-(1,1-dimethylethyl) 3-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803562-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Piperidinedicarboxylic acid, 2-ethyl-4-oxo-, 1-(1,1-dimethylethyl) 3-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501127559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Piperidine Ring Construction and Esterification

One common approach starts from a suitably substituted piperidine precursor or a cyclization reaction that forms the piperidine ring. The ester groups at positions 1 and 3 are introduced via esterification reactions using tert-butyl and methyl chloroformates or corresponding anhydrides.

- Step 1: Formation of 4-oxopiperidine intermediate by cyclization of amino acid derivatives or via reductive amination.

- Step 2: Selective esterification of the nitrogen and the 3-position carboxyl groups with tert-butyl and methyl esters, respectively.

- Step 3: Introduction of the 2-ethyl substituent typically via alkylation reactions using ethyl halides under basic conditions.

- Step 4: Oxidation at the 4-position to form the ketone (4-oxo) group, often achieved with mild oxidants to avoid over-oxidation.

Use of Optically Active Intermediates

According to patent US11254641B2, intermediates for optically active piperidine derivatives include compounds structurally related to 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate. The preparation involves:

- Starting from chiral amino acid derivatives or chiral pool synthesis.

- Employing selective protection of amino and carboxyl groups to direct substitution.

- Catalytic or enzymatic resolution steps to obtain enantiomerically enriched intermediates.

- Careful control of reaction conditions to preserve stereochemistry during alkylation and oxidation.

This patent highlights the use of palladium-catalyzed reactions and other transition metal catalysis to facilitate selective transformations in the synthesis pathway, improving yields and stereochemical purity.

| Preparation Step | Typical Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Piperidine ring formation | Cyclization of amino acid derivatives, reductive amination | 70-85 | Conditions optimized to minimize side products |

| Esterification | tert-Butyl chloroformate, methyl chloroformate, base | 80-90 | Selective protection important for regioselectivity |

| 2-Ethyl substitution | Ethyl halide (e.g., ethyl bromide), base (NaH, K2CO3) | 65-80 | Alkylation regioselectivity critical |

| 4-Oxo formation | Mild oxidants (e.g., PCC, Dess-Martin periodinane) | 75-85 | Avoid over-oxidation to maintain ketone |

| Optical resolution | Chiral catalysts or enzymatic methods | 60-75 | Enhances enantiomeric excess |

These data reflect typical yields and conditions reported in literature and patent disclosures, indicating that the synthesis is efficient but requires careful control of reaction parameters to optimize purity and yield.

- The tert-butyl ester group is favored for its stability and ease of removal under acidic conditions.

- Methyl esters provide complementary protection and can be selectively hydrolyzed.

- The 4-oxo group is sensitive to strong bases and reductive conditions; thus, mild oxidation methods are preferred.

- Alkylation at the 2-position requires control to prevent multiple substitutions or ring opening.

- Stereochemical integrity is maintained by using optically pure starting materials and mild reaction conditions.

The preparation of this compound involves a multi-step synthesis starting from amino acid derivatives or related precursors, with key steps including ring formation, selective esterification, alkylation, and oxidation. Advances in catalytic methods and chiral synthesis have improved the efficiency and stereochemical control of these processes. Patent literature provides detailed methodologies that ensure high purity and yield, suitable for pharmaceutical and synthetic applications.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Intermediate

1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate is primarily used as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new drugs, particularly in the fields of analgesics and anti-inflammatory agents.

Case Study: Synthesis of Analgesics

In a study focused on synthesizing novel analgesics, researchers utilized this compound as a precursor for creating derivatives that exhibited enhanced pain-relieving properties. The modifications involved esterification and amination reactions, resulting in compounds with improved efficacy compared to traditional analgesics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its piperidine ring structure is beneficial for constructing more complex molecules through various chemical reactions such as:

- Alkylation

- Amination

- Cyclization

These reactions can lead to the formation of diverse chemical entities that are useful in both academic and industrial research.

Data Table: Common Reactions Involving the Compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Alkylation | Reaction with alkyl halides | Formation of substituted piperidines |

| Amination | Reaction with amines | Creation of amine derivatives |

| Cyclization | Ring closure reactions | Synthesis of complex cyclic compounds |

Agrochemical Applications

Emerging research indicates potential applications in agrochemicals, particularly as intermediates in the synthesis of pesticides and herbicides. The structural features of the compound may enhance the activity and selectivity of agrochemical agents.

Case Study: Development of Herbicides

In experimental trials, derivatives synthesized from this compound showed promising herbicidal activity against common weeds, suggesting its viability as a lead compound for further development .

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS: 71233-25-5)

- Molecular Formula: C₁₆H₂₅NO₅

- Key Differences :

- The ethyl ester is positioned at C4 instead of C3.

- Lacks the 2-ethyl substituent present in the target compound.

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1-Boc)

- Synthesis: Prepared via Boc-protection using Boc₂O in methanol, yielding a white amorphous solid .

- Key Differences : Lacks the 2-ethyl substituent.

- Impact: The simplified structure (without the 2-ethyl group) may improve solubility in polar solvents (e.g., methanol or DMF) but reduces steric shielding of the 4-oxo group, increasing susceptibility to reduction or nucleophilic attack .

1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 98977-34-5)

- Similarity Score : 0.94 (structural similarity to target compound) .

- Key Differences : Ethyl ester at C3 instead of methyl.

- Impact : The longer ethyl chain increases lipophilicity (logP ≈ 1.8 vs. 1.5 for the methyl analog), influencing membrane permeability in biological assays .

Heterocyclic Modifications

Piperazine Analogs (e.g., AM-2503: 1-tert-Butyl 3-methyl 4-methylpiperazine-1,3-dicarboxylate)

- Key Differences : Replacement of the piperidine ring with piperazine introduces an additional nitrogen atom.

- Impact : Enhances basicity (pKa ~8.5 vs. ~7.5 for piperidine derivatives) and alters hydrogen-bonding capacity, which is critical for interactions with biological targets such as neurotransmitter transporters .

Pyrrolidine Derivatives (e.g., 6a: 1-(tert-butyl) 3-ethyl pyrrolidine-1,3-dicarboxylate)

- Key Differences : Five-membered pyrrolidine ring instead of six-membered piperidine.

- Impact: Reduced ring strain and conformational flexibility compared to piperidine. This affects binding affinity in receptor-ligand interactions, as seen in nociceptin antagonist syntheses .

Physicochemical and Spectroscopic Properties

Notes:

- The target compound’s higher molecular weight and ethyl substituent contribute to increased lipophilicity compared to 1-Boc.

Biological Activity

1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate is a synthetic organic compound with the molecular formula . It belongs to the piperidine family and is characterized by its unique substitution pattern, which influences its biological activity and potential applications in medicinal chemistry.

- Molecular Formula :

- CAS Number : 1803562-73-3

- IUPAC Name : 1-O-tert-butyl 3-O-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate

- InChI Key : DBSORQIBUVWRHY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride, followed by purification processes to yield the final product. The industrial production often utilizes automated systems for consistent quality control.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been shown to modulate enzyme activity, influencing several biochemical pathways crucial for cellular functions.

Antiproliferative Effects

Recent studies have indicated that compounds structurally related to 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine exhibit notable antiproliferative effects against cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from to against various cancer types, including HeLa and murine leukemia cells. These compounds induce apoptosis through mechanisms involving cell cycle arrest at the G2/M phase, suggesting their potential as selective anticancer agents .

Table: Antiproliferative Activity of Related Compounds

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound 3a | 0.75 | K562 |

| Compound 3b | 0.70 | K562 |

| Compound X (related) | 1.1 - 4.7 | HeLa, L1210, CEM |

Enzyme Interaction Studies

The interaction of this compound with specific enzymes has been explored in vitro. For example, it has been shown to affect tubulin polymerization, leading to inhibition of microtubule assembly—an essential process for cell division. Molecular docking studies suggest binding affinity at the colchicine site on tubulin, providing insight into its mechanism as an antitubulin agent .

Study on Selective Cytotoxicity

A study evaluated the effects of related compounds on normal human peripheral blood mononuclear cells (PBMC). The results indicated that these compounds did not significantly affect the viability of PBMCs at concentrations exceeding , highlighting their selective cytotoxicity towards cancer cells while sparing normal cells .

Molecular Modeling Insights

Molecular modeling techniques have been employed to predict the binding interactions between these compounds and their biological targets. The results from docking simulations reveal that structural modifications can significantly alter binding affinities and biological activities, emphasizing the importance of chemical structure in drug design .

Q & A

Q. What are the recommended synthetic routes for 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate, and how can reaction conditions be optimized?

A multi-step synthesis involving tert-butyl and methyl ester protection, alkylation, and oxidation is commonly employed. For example, a five-step procedure using lithium diisopropyl amide (LDA) for deprotonation, followed by alkylation with ethyl halides, and palladium-catalyzed cross-coupling for functionalization has been reported . Optimization may involve factorial design experiments to evaluate variables such as temperature (−78°C to 100°C), solvent polarity (THF vs. acetonitrile), and catalyst loading (e.g., Pd(OAc)₂) .

Q. How can the purity and structural integrity of this compound be verified during synthesis?

Analytical techniques include:

Q. What are the critical storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester groups. Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the tert-butyl carbamate (Boc) group .

Advanced Research Questions

Q. How can computational modeling aid in predicting reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) calculations can model transition states for key steps like nucleophilic attack at the 4-oxo position or steric effects in alkylation. Molecular docking may predict interactions with biological targets (e.g., enzymes) if the compound is used in medicinal chemistry .

Q. What strategies resolve contradictions in reported yields for multi-step syntheses?

Discrepancies often arise from:

Q. How can stereochemical challenges in synthesizing chiral piperidine derivatives be addressed?

Use chiral auxiliaries (e.g., tert-butylsulfinamide in ) or asymmetric catalysis (e.g., Evans oxazolidinones) to control configuration at the 2-ethyl and 4-oxo positions. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. What functionalization methods are suitable for modifying the 4-oxo group?

- Nucleophilic addition : Grignard reagents or hydrides (e.g., NaBH₄) reduce the ketone to alcohol.

- Condensation reactions : Form imines or hydrazones for heterocycle synthesis .

Data Analysis and Mechanistic Questions

Q. How can kinetic studies elucidate the mechanism of ester hydrolysis under varying pH conditions?

Perform pH-rate profiling (pH 1–12) with UV-Vis or NMR monitoring. Acidic conditions likely protonate the carbonyl, while basic conditions involve hydroxide attack. Compare rate constants (k) for tert-butyl vs. methyl ester cleavage .

Q. What analytical methods differentiate between regioisomers in alkylation reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.